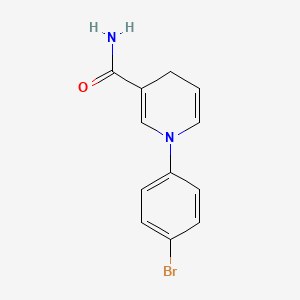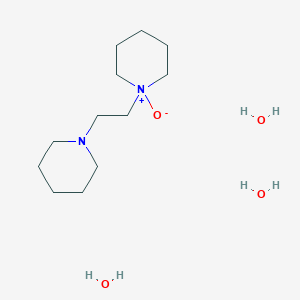
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is a chemical compound with the molecular formula C10H22N2O4 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate typically involves the oxidation of piperidine derivatives. One common method is the reaction of 1-(2-piperidin-1-ylethyl)piperidine with an oxidizing agent such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The trihydrate form is obtained by crystallization from an aqueous solution.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its original piperidine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized piperidine derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxido-1-(2-phenylethyl)piperidin-1-ium
- 1-(2-oxo-2-piperidin-1-ylethyl)piperazine
Uniqueness
1-Oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate is unique due to its specific piperidine-based structure and the presence of the oxido group. This structural feature distinguishes it from other piperidine derivatives and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112613-41-9 |
|---|---|
Molekularformel |
C12H30N2O4 |
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
1-oxido-1-(2-piperidin-1-ylethyl)piperidin-1-ium;trihydrate |
InChI |
InChI=1S/C12H24N2O.3H2O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13;;;/h1-12H2;3*1H2 |
InChI-Schlüssel |
LSZYDSLPLBBQJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC[N+]2(CCCCC2)[O-].O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




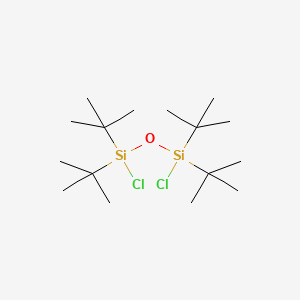

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)


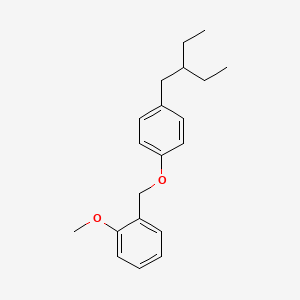
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
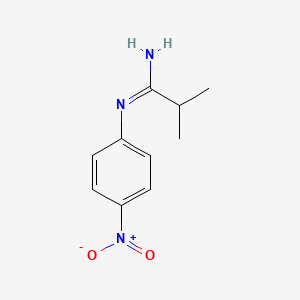

![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
